molecular formula C12H16F2N2O2 B1379998 tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate CAS No. 1428532-94-8

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Cat. No. B1379998
M. Wt: 258.26 g/mol
InChI Key: GHHJONKWTNLARH-UHFFFAOYSA-N
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Description

“tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1428532-94-8 . It has a molecular weight of 258.27 and its linear formula is C12H16F2N2O2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C12H16F2N2O2 . The InChI code for this compound is 1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Photocatalytic Reactions

  • Amination of o-Hydroxyarylenaminones : This research describes the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in photoredox-catalyzed amination, leading to the assembly of a range of 3-aminochromones under mild conditions. The process allows for the construction of diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).

Chemical Synthesis

  • Synthesis of Aminated Compounds : The compound serves as an intermediate in the synthesis of complex organic molecules. For example, it is used in the synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones from anilines (Scott, 2006).
  • Formation of Carbamate Derivatives : The compound is involved in creating carbamate derivatives with applications in structural chemistry and molecular interactions (Das et al., 2016).

Crystallography and Structural Analysis

  • Study of Hydrogen Bonds and Crystal Structures : Research has explored its role in forming complex crystal structures with unique hydrogen bonding patterns, providing insights into molecular geometry and interaction dynamics (Baillargeon et al., 2014).

Catalysis and Reaction Mechanisms

  • Palladium-Catalyzed Reactions : It's used in palladium-catalyzed coupling reactions to produce diverse chemical structures, showcasing its versatility in organic synthesis (Wustrow & Wise, 1991).

Pharmaceutical Intermediates

  • Synthesis of Pharmaceutical Intermediates : The compound has been used in the synthesis of important intermediates in pharmaceutical compounds, highlighting its significance in drug development (Zhao et al., 2017).

Material Science

  • Development of Luminescent Materials : Research has been conducted on its application in creating luminescent materials, indicating its potential in material science and technology (Song et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

tert-butyl N-[[2-(difluoromethyl)pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2O2/c1-12(2,3)18-11(17)16-7-8-4-5-15-9(6-8)10(13)14/h4-6,10H,7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHJONKWTNLARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2-(difluoromethyl)pyridin-4-yl)methyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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